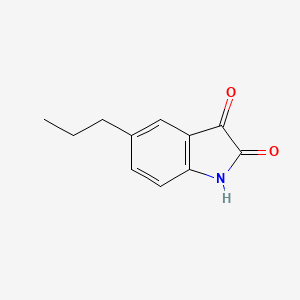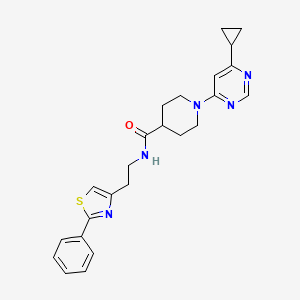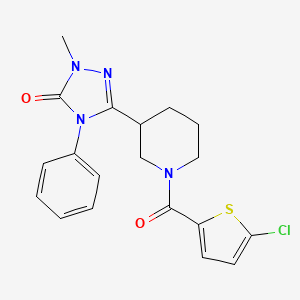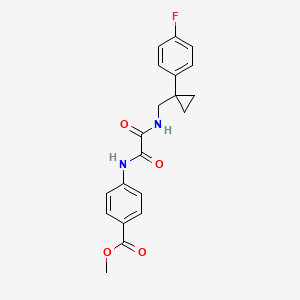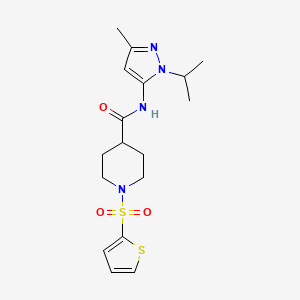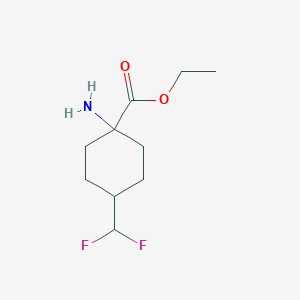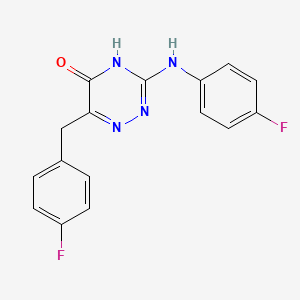
6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one" is part of a broader class of 1,2,4-triazine derivatives, known for their versatile applications in medicinal chemistry due to their biological and pharmacological properties. These compounds have been extensively explored for their potential as antimicrobial, anticancer, and enzyme inhibitor agents due to their unique structural features and ability to interact with various biological targets.
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives often involves multi-step reactions, starting with the construction of the triazine ring followed by functionalization at various positions to introduce different substituents, such as fluorobenzyl and fluorophenyl groups. For example, compounds similar in structure to the target molecule have been synthesized through reactions involving carbon disulfide, benzyl bromide, and ammonia or through cyclization reactions of precursors with specific reagents under controlled conditions (Hwang et al., 2006).
科学的研究の応用
Antibacterial Agents
6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one and its derivatives have been investigated for their potential as antibacterial agents. The incorporation of fluorine and other pharmacophores in these compounds has led to the synthesis of molecules with promising antibacterial activities, particularly at concentrations around 10 µg/mL (Holla, Bhat, & Shetty, 2003).
Antioxidant Agents
Novel fluorine-substituted α-amino phosphonic acids containing the 1,2,4-triazin-5-one moiety have been developed and evaluated for their antioxidant properties. These compounds, synthesized through various chemical reactions, have been found to exhibit significant antioxidant activities, surpassing other synthesized systems (Makki, Abdel-Rahman, & Alharbi, 2018).
Anti-HIV-1 and CDK2 Inhibitors
Certain fluorine-substituted 1,2,4-triazinones have been identified as potential inhibitors of HIV-1 and CDK2, important targets in HIV treatment and cancer therapy, respectively. Specific compounds in this class have demonstrated dual anti-HIV and anticancer activities, highlighting their therapeutic potential (Makki, Abdel-Rahman, & Khan, 2014).
Antimicrobial Agents
New fluorine-substituted amino compounds with 1,2,4-triazin-3-yl moieties have shown significant antimicrobial activities. These compounds, which include both nitro and fluorine elements, have been synthesized through a series of chemical reactions and have been evaluated as effective antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Molluscicidal Agents
Certain fluorine/phosphorus-substituted derivatives of 6-(2'-amino phenyl)-3-thioxo-1,2,4-triazin-5(2H, 4H)one have been developed as molluscicidal agents against snails responsible for Bilharziasis diseases. This application demonstrates the potential use of these compounds in public health, particularly in controlling disease vectors (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
Enzymetic Effect in Biological Systems
A class of α-amino acids bearing the 1,2,4-triazinone moiety has been synthesized and shown to have a significant enzymatic effect as cellobiase agents against certain fungi. This highlights the potential of these compounds in modulating biological processes (Bakhotmah, 2015).
CDK2 Inhibitors of Tumor Cell
New fluorine compounds bearing the 1,2,4-triazino[4,3-b]-1,2,4-triazin-8-one moiety have been synthesized and evaluated as CDK2 inhibitors of tumor cells, demonstrating potential applications in cancer therapy (Al-Otaibi & Bakhotmah, 2020).
特性
IUPAC Name |
3-(4-fluoroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-11-3-1-10(2-4-11)9-14-15(23)20-16(22-21-14)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXRRTXBHBWBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)
![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)
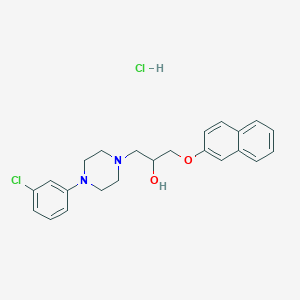

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)
